Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl
Description
This compound is a carbamic acid derivative featuring a tert-butyl (1,1-dimethylethyl) ester group. Its core structure includes a propyl chain substituted at position 2 with a methyl group and an aminomethyl group, and at position 3 with an amino group. This configuration confers unique physicochemical properties, such as increased polarity due to the presence of multiple amine groups, which influence solubility and reactivity. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C10H23N3O2 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[3-amino-2-(aminomethyl)-2-methylpropyl]-tert-butylcarbamic acid |
InChI |
InChI=1S/C10H23N3O2/c1-9(2,3)13(8(14)15)7-10(4,5-11)6-12/h5-7,11-12H2,1-4H3,(H,14,15) |
InChI Key |
SIMNFFWRJCBMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(C)(CN)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
This method, adapted from benzoxazinone synthesis, involves a one-pot cascade reaction to construct the branched alkyl backbone. The sequence begins with bromination of a phenolic precursor (e.g., 3-isopropylphenol) using bromine in acetic acid, followed by protection of the hydroxyl group with a methoxymethyl (MOM) ether. Subsequent steps include:
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Lithium-halogen exchange with n-BuLi to generate a nucleophilic intermediate.
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Aldehyde addition to introduce the aminomethyl branch, facilitated by low-temperature conditions (−78°C).
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Trimethylsilyl (TMS) protection of the anomeric hydroxyl group to prevent undesired side reactions.
The final carbamic acid tert-butyl ester is installed via a Mitsunobu reaction or direct coupling with tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Key Reaction Parameters
-
Temperature : Critical for lithium reagent stability (−78°C for lithiation, room temperature for protection).
-
Solvents : Tetrahydrofuran (THF) for lithiation; acetonitrile (MeCN) for silylation.
-
Yield : 88% reported for analogous intermediates after crystallization.
Palladium-Catalyzed Carbonylation Method
Process Overview
A patent-pending method employs palladium catalysis to convert halogenated precursors into carbamic acid derivatives. For the target compound, the synthesis involves:
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Halogenation : Introduction of bromine at the ortho position relative to the carbamate group.
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Carbonylation : Reaction with carbon monoxide (8 bar) and water in the presence of bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) and triphenylphosphine (PPh₃).
-
Esterification : Treatment with tert-butanol under acidic conditions to form the tert-butyl carbamate.
Optimization Metrics
-
Catalyst Loading : 0.1–0.5 mol% Pd achieves >90% conversion.
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Base : Potassium carbonate (K₂CO₃) neutralizes HBr generated during carbonylation.
-
Conditions : 115°C, 8 bar CO pressure, 3-hour reaction time.
Comparative Analysis of Synthetic Routes
Alternative Approaches and Modifications
Enzymatic Resolution for Stereocontrol
Chiral pool synthesis using enzymes (e.g., lipases) could resolve racemic mixtures of the aminomethylpropyl backbone. This method remains unexplored in the literature but aligns with green chemistry principles.
Industrial and Research Implications
The palladium-catalyzed method offers superior scalability and shorter reaction times, making it preferable for kilogram-scale production. In contrast, the three-component route provides better stereochemical control for academic studies requiring high enantiomeric excess. Future research should explore continuous-flow systems to enhance the carbonylation process’s efficiency and reduce Pd catalyst costs .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives are extensively researched for their pharmacological properties. They exhibit potential as:
- Antimicrobial Agents : Research indicates that carbamate compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .
- Enzyme Inhibitors : These compounds may act as inhibitors for various enzymes, influencing metabolic pathways crucial in disease states .
Agricultural Chemistry
Carbamic acids are utilized in developing pesticides and herbicides due to their ability to interact with biological systems. Their specific mechanisms include:
- Targeted Action on Pests : By inhibiting specific enzymes in pests, these compounds can effectively reduce pest populations while minimizing environmental impact .
Organic Synthesis
In organic chemistry, carbamic acids serve as intermediates in synthesizing more complex molecules. Their applications include:
- Building Blocks for Pharmaceuticals : They can be transformed into various bioactive compounds through functional group modifications.
- Polymer Chemistry : Used in synthesizing polyurethanes and other polymers due to their reactivity with isocyanates .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of carbamic acid derivatives, including [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating the compound's potential as a lead structure for new antibiotics .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors revealed that carbamic acid derivatives could effectively inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . This highlights their therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a. Carbamic Acid, (3-Amino-2-Hydroxy-1-Methylpropyl)-, 1,1-Dimethylethyl Ester
- Structure: Differs by replacing the aminomethyl group at position 2 with a hydroxyl group.
- Impact: The hydroxyl group reduces lipophilicity compared to the aminomethyl substituent, as evidenced by lower calculated logP values. This compound is used in peptide synthesis intermediates .
b. (1S,2R)-[3-Chloro-2-Hydroxy-1-(Phenylmethyl)Propyl]Carbamic Acid, 1,1-Dimethylethyl Ester
- Structure : Contains a chloro substituent at position 3 and a phenylmethyl group, increasing molecular weight and lipophilicity.
- Application : Synthesized via microbial biotransformation (Rhodococcus spp.) with high enantiomeric excess (>99% ee), highlighting its role in stereoselective synthesis .
c. N-Boc-L-tert-Leucine
Physicochemical Properties
Notes:
Biological Activity
Carbamic acid, specifically the compound [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl (CAS No. 210767-38-7), is a significant chemical in various biological and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C10H23N3O2
- Molar Mass : 217.31 g/mol
- Synonyms : (3-Amino-2-(aminomethyl)-2-methylpropyl)(tert-butyl)carbamic acid
Biological Activity
The biological activity of carbamic acid derivatives often relates to their role as enzyme inhibitors, neurotransmitter modulators, or as intermediates in drug synthesis. The specific compound discussed here exhibits notable properties that may contribute to its pharmacological effects.
- Enzyme Inhibition : Carbamic acids can inhibit enzymes involved in neurotransmitter breakdown, potentially enhancing synaptic transmission.
- Neurotransmitter Modulation : The compound may influence the levels of key neurotransmitters such as acetylcholine and serotonin, which are crucial for mood regulation and cognitive functions.
- Antimicrobial Properties : Some studies suggest that carbamic acid derivatives exhibit antimicrobial activity against various pathogens, which could be beneficial in treating infections.
Case Studies and Experimental Data
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Neuroprotective Effects : A study investigating the neuroprotective properties of carbamic acid derivatives found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Study Findings Neuroprotective Effects Reduced oxidative stress markers in neuronal cultures. -
Antimicrobial Activity : Research has shown that certain carbamic acid derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for their use in developing new antibiotics.
Study Findings Antimicrobial Activity Effective against various bacterial strains. -
Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal moderate bioavailability and a half-life suitable for therapeutic applications.
Parameter Value Bioavailability Moderate Half-life Suitable for therapy
Q & A
Basic Research Questions
Q. How can the molecular structure of this carbamate derivative be confirmed experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the amine and carbamate functional groups, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula. For stereochemical analysis, employ 2D NMR techniques such as COSY and NOESY to determine spatial relationships between protons. LC-MS can further validate purity and molecular weight .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : Focus on protecting group chemistry (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions. Use coupling agents like HATU or DCC for carbamate formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or dichloromethane) to enhance solubility. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) improves yield .
Q. Which analytical techniques are critical for assessing purity and stability in different solvents?
- Methodological Answer : Employ reversed-phase HPLC with UV detection to quantify purity and identify degradation products. For stability studies, incubate the compound in solvents (e.g., water, DMSO) under varying pH and temperature conditions. Track degradation kinetics using LC-MS and compare against validated reference standards .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Methodological Answer : Synthesize analogs with modifications to the aminomethyl or tert-butyl groups. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins. Validate experimentally via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental designs are suitable for resolving contradictory data in metabolic pathway analysis?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to trace metabolic intermediates. Combine in vitro (hepatocyte assays) and in vivo (rodent models) studies to identify species-specific metabolism. Cross-validate findings with high-resolution mass spectrometry (HRMS/MS) and nuclear Overhauser effect (NOE) NMR to resolve structural ambiguities .
Q. How can the compound’s lipophilicity and membrane permeability be quantified for drug delivery applications?
- Methodological Answer : Determine logP values experimentally via shake-flask method (octanol/water partitioning) or computationally using software like MarvinSuite. Assess permeability using Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay). Correlate results with HPLC-derived capacity factors (log k) to validate predictive models .
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak columns) with polar organic mobile phases (methanol/acetonitrile) for enantiomer separation. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereochemical control. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics (MD) simulations to better reflect solvent effects. Perform free energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with orthogonal assays (e.g., fluorescence polarization) to rule out assay-specific artifacts .
Q. What steps ensure reproducibility in scaling up the synthesis from milligram to gram quantities?
- Methodological Answer : Standardize reaction conditions (temperature, stirring rate) using automated reactors (e.g., ChemRazr). Implement in-line FTIR or PAT (process analytical technology) to monitor intermediates. Optimize crystallization conditions (e.g., anti-solvent addition) to maintain polymorph consistency during scale-up .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
